Teicoplanin A2-2 - 91032-26-7

Teicoplanin A2-2

Catalog Number: EVT-354227
CAS Number: 91032-26-7
Molecular Formula: C88H97Cl2N9O33
Molecular Weight: 1879.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teicoplanin A2-2 is a naturally occurring glycopeptide antibiotic, originally isolated from the bacterium Actinoplanes teichomyceticus. [] It is classified as a complex glycopeptide antibiotic, belonging to the same family as vancomycin. [] Within the realm of scientific research, Teicoplanin A2-2 serves as a valuable tool for studying:

Molecular Structure Analysis
  • Amide Bond Formation: As mentioned previously, selective reduction of the acetylglucosamine moiety in Teicoplanin A2-2 generates a de-acetylglucosaminyl-deoxy derivative. [] This derivative can then undergo amide bond formation reactions with primary amines, leading to the synthesis of new analogues.
  • Phosphorylation: Researchers have explored the use of peptide-based catalysts to achieve site-selective phosphorylation of Teicoplanin A2-2. [] This approach allows for the introduction of phosphate groups at specific hydroxyl groups within the molecule, potentially altering its biological activity.
  • Complex Formation: Teicoplanin A2-2 readily forms complexes with peptides containing a D-Ala-D-Ala motif, mimicking the binding site of bacterial cell wall precursors. [, ] This interaction is the basis for its antibacterial activity.
Mechanism of Action

Teicoplanin A2-2 acts as an inhibitor of bacterial cell wall synthesis. [, ] Its mechanism of action involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, effectively blocking the transglycosylation and transpeptidation reactions essential for cell wall assembly. [] This binding interaction disrupts bacterial cell wall integrity, leading to cell death.

Physical and Chemical Properties Analysis
  • Chirality: Teicoplanin A2-2 is a chiral molecule, possessing multiple stereocenters. This chirality plays a role in its specific interactions with biological targets and can be exploited for chiral separation applications. []
Applications
  • Developing Novel Antibiotics: Researchers are actively exploring modifications to the Teicoplanin A2-2 structure to generate new antibiotics effective against resistant bacteria. For instance, amide derivatives with enhanced activity against Streptococcus pyogenes and vancomycin-resistant Enterococci have been developed. []
  • Studying Antibiotic Resistance: Teicoplanin A2-2 and its derivatives serve as valuable tools for investigating the mechanisms of glycopeptide resistance in bacteria. [, ] Understanding these mechanisms is crucial for developing strategies to overcome resistance and maintain the effectiveness of this important class of antibiotics.
  • Chiral Separations: The chiral nature of Teicoplanin A2-2 allows for its use in chiral stationary phases for high-performance liquid chromatography (HPLC). [] This application enables the separation and analysis of enantiomers, which is critical in pharmaceutical research and other fields where chirality plays a significant role.
  • Understanding Protein-Ligand Interactions: The ability of Teicoplanin A2-2 to form well-defined complexes with specific peptide motifs makes it a useful model system for studying protein-ligand interactions. [, ] This information is valuable for designing novel drugs and understanding biological processes.
Future Directions
  • Overcoming Resistance: Developing novel Teicoplanin A2-2 derivatives with activity against highly resistant bacteria, particularly vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA), remains a priority. []

De-acetylglucosaminyl-deoxy Teicoplanin A2-2

Compound Description: De-acetylglucosaminyl-deoxy Teicoplanin A2-2 is a derivative of Teicoplanin A2-2 where the acetylglucosamine moiety has been selectively removed through reduction. This modification results in a compound with enhanced in vitro activity against coagulase-negative staphylococci (CNS) compared to the parent Teicoplanin A2-2 [].

Relevance: This compound demonstrates the impact of modifying the sugar moiety on the antibacterial activity of Teicoplanin A2-2. Removing the acetylglucosamine group leads to improved activity against specific bacterial strains [].

Amide Derivatives of De-acetylglucosaminyl-deoxy Teicoplanin A2-2

Compound Description: These are a series of compounds derived from De-acetylglucosaminyl-deoxy Teicoplanin A2-2, where the carboxyl group of the latter is condensed with primary amines to form amides []. These modifications, especially those incorporating branched tetramines, show enhanced activity against Streptococcus pyogenes and some in vitro activity against VanA enterococci, which are highly resistant to both Teicoplanin A2-2 and vancomycin [].

Relevance: This series of compounds highlights the possibility of further enhancing the antibacterial spectrum of de-acetylglucosaminyl-deoxy Teicoplanin A2-2, specifically targeting strains resistant to Teicoplanin A2-2. The type of amine used to create the amide significantly influences the activity [].

MDL 62,873

Compound Description: MDL 62,873 is a semi-synthetic amide derivative of Teicoplanin A2-2 []. It exhibits similar antibacterial activity to Teicoplanin A2-2 against streptococci and enterococci, with greater potency than vancomycin []. Notably, MDL 62,873 displays greater activity against coagulase-negative staphylococci compared to Teicoplanin A2-2, achieving activity comparable to vancomycin [].

Relevance: MDL 62,873 demonstrates the potential for developing Teicoplanin A2-2 derivatives with improved activity profiles. Its enhanced activity against coagulase-negative staphylococci compared to the parent compound makes it a promising candidate for further investigation [].

MDL 62211

Compound Description: MDL 62211 is an amide derivative of the Teicoplanin complex []. This compound exhibits a 2- to 16-fold increase in activity compared to both Teicoplanin A2-2 and vancomycin [].

Relevance: MDL 62211 highlights the potential for enhancing the overall potency of Teicoplanin A2-2 through specific chemical modifications. Its significantly increased activity compared to Teicoplanin A2-2 makes it a promising candidate for further development [].

2-N,6-O-diacylated Teicoplanin A2-2 Analogues

Compound Description: These are novel analogues of Teicoplanin A2-2 produced through a unique enzymatic reaction catalyzed by the N-acyltransferase Orf11*/Dbv8 []. This enzyme, typically responsible for N-acylation on the glucosamine of Teicoplanin A2-2, can also catalyze the formation of 2-N,6-O-diacylated derivatives under specific conditions [].

Relevance: These analogues represent a new class of Teicoplanin A2-2 derivatives with potentially modified pharmacological properties. The diacylation at both the 2-N and 6-O positions is distinctive and could lead to altered activity and pharmacokinetic profiles compared to Teicoplanin A2-2 [].

Relevance: This unusual rearrangement generates another new class of Teicoplanin A2-2 analogues with potentially distinct biological activities. The 1,4-acyl migration is a unique modification achieved through enzymatic catalysis, highlighting the potential for developing further novel Teicoplanin A2-2 derivatives [].

Properties

CAS Number

91032-26-7

Product Name

Teicoplanin A2-2

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(8-methylnonanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid

Molecular Formula

C88H97Cl2N9O33

Molecular Weight

1879.7 g/mol

InChI

InChI=1S/C88H97Cl2N9O33/c1-33(2)8-6-4-5-7-9-60(108)94-68-74(113)71(110)58(31-101)129-87(68)132-78-55-25-40-26-56(78)126-52-17-13-38(23-47(52)90)77(131-86-67(92-34(3)103)73(112)70(109)57(30-100)128-86)69-84(121)98-66(85(122)123)45-28-42(105)29-54(127-88-76(115)75(114)72(111)59(32-102)130-88)61(45)44-22-37(12-14-49(44)106)63(81(118)99-69)96-83(120)65(40)97-82(119)64-39-20-41(104)27-43(21-39)124-53-24-36(11-15-50(53)107)62(91)80(117)93-48(79(116)95-64)19-35-10-16-51(125-55)46(89)18-35/h10-18,20-29,33,48,57-59,62-77,86-88,100-102,104-107,109-115H,4-9,19,30-32,91H2,1-3H3,(H,92,103)(H,93,117)(H,94,108)(H,95,116)(H,96,120)(H,97,119)(H,98,121)(H,99,118)(H,122,123)/t48-,57-,58-,59-,62+,63-,64+,65-,66+,67-,68-,69+,70-,71-,72-,73-,74-,75+,76+,77-,86+,87+,88+/m1/s1

InChI Key

GHOXVFYORXUCPY-VYTRGSBVSA-N

SMILES

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Synonyms

34-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-22,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-[2-deoxy-2-[(8-methyl-1-oxononyl)amino]-β-D-glucopyranosyl]-42-O-α-D-mannopyranosyl-ristomycin A aglycone

Canonical SMILES

CC(C)CCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Isomeric SMILES

CC(C)CCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.